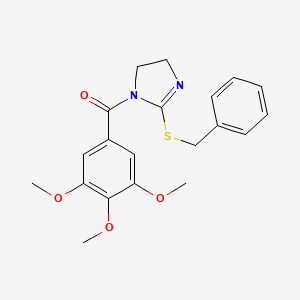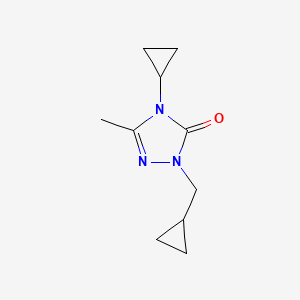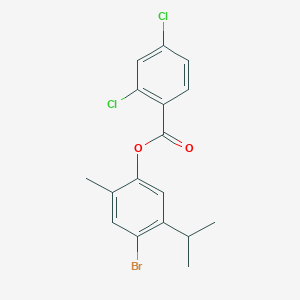
4-(3-苯基喹喔啉-2-基)吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Morpholines, including “4-(3-Phenylquinoxalin-2-yl)morpholine”, can be synthesized from 1,2-amino alcohols and related compounds . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “4-(3-Phenylquinoxalin-2-yl)morpholine” is based on the morpholine (1,4-oxazinane) motif . Morpholine is an organic chemical compound that features both amine and ether functional groups .Chemical Reactions Analysis
The synthesis of morpholines, including “4-(3-Phenylquinoxalin-2-yl)morpholine”, involves various chemical reactions. These include coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides .科学研究应用
抗癌潜力
研究探索了喹喔啉基吗啉的各种衍生物作为抗癌剂的潜力。例如,2-(氟苯基)喹啉-4-酮衍生物等新衍生物的设计、合成和临床前评估显示出对肿瘤细胞系的显着抑制活性。这些研究强调了此类化合物在开发新药候选物中的潜力,重点在于选择性抑制癌细胞生长,表明它们有望进行进一步的临床研究(Li-Chen Chou et al., 2010)。
抗菌活性
吗啉衍生物的另一个应用领域包括抗菌和调节活性。人们研究了 4-(苯磺酰基)吗啉等化合物对标准和多重耐药菌株的抗菌特性。此类研究有助于了解如何使用这些化合物来对抗微生物耐药性,为开发新的抗菌治疗方法提供了一条潜在途径(M. A. Oliveira et al., 2015)。
抗惊厥特性
已经探索了源自吗啉衍生物的新型杂化化合物的抗惊厥活性,表明它们作为癫痫的新型治疗剂的潜力。这些化合物的合成涉及结合已知抗癫痫药物的结构元素,这表明了一种治疗癫痫发作的新方法,该方法在不同的癫痫发作模型中具有更广泛的活性范围(K. Kamiński et al., 2015)。
抗癌剂合成
对吗啉衍生物的进一步研究导致了具有抗癌剂潜力的化合物的合成,例如新型二乙基((2-氧代-1,2-二氢喹啉-3-基)(芳基氨基)甲基)膦酸酯。这些化合物已针对其对各种癌细胞系的疗效进行了评估,显示出中等到高水平的抗肿瘤活性。这突出了吗啉衍生物在药物化学中的多功能性,尤其是在开发癌症治疗方法方面(Yilin Fang et al., 2016)。
作用机制
Target of Action
Quinoxalines, a class of n-heterocyclic compounds to which this compound belongs, are known to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, and schizophrenia .
Mode of Action
It’s worth noting that quinoxaline derivatives, in general, interact with their targets to exert their pharmacological effects .
Biochemical Pathways
Quinoxaline derivatives are known to influence various biochemical pathways, leading to their diverse therapeutic uses .
Result of Action
Quinoxaline derivatives are known to have several prominent pharmacological effects .
属性
IUPAC Name |
4-(3-phenylquinoxalin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-6-14(7-3-1)17-18(21-10-12-22-13-11-21)20-16-9-5-4-8-15(16)19-17/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEUKCVVFYRGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2770909.png)
![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2770911.png)

![N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide](/img/structure/B2770913.png)
![1-cyclopentyl-3-((3,4-dimethylphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2770915.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2770918.png)
![2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2770919.png)



![4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-acetamidophenyl)butanamide](/img/structure/B2770928.png)
